
KEVETRIN
Descripción general
Descripción
Kevetrin es un nuevo fármaco en investigación que actualmente se encuentra en ensayos clínicos de fase I para el tratamiento de tumores sólidos . Ha demostrado eficacia en varios modelos tumorales, incluidos cánceres de pulmón, mama, colon y ovario . This compound es conocido por su capacidad para activar la proteína supresora tumoral p53, que juega un papel crucial en la regulación del crecimiento celular y la apoptosis .
Métodos De Preparación
La síntesis de Kevetrin implica varios pasos, incluida la preparación de intermediarios y la reacción de acoplamiento final. La ruta sintética generalmente comienza con la preparación de 4-isotioureidobutyronitrilo, que luego se convierte en this compound a través de una serie de reacciones químicas . Las condiciones de reacción a menudo implican el uso de reactivos y catalizadores específicos para garantizar un alto rendimiento y pureza del producto final . Los métodos de producción industrial para this compound están diseñados para escalar el proceso de síntesis mientras se mantiene la calidad y la consistencia del compuesto .
Análisis De Reacciones Químicas
Kevetrin se somete a varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos . Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados . Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Acute Myeloid Leukemia (AML)
Recent studies have highlighted Kevetrin's effectiveness against acute myeloid leukemia. Research indicates that this compound can:
- Arrest cell growth and induce apoptosis in AML cells.
- Show preferential cytotoxicity against leukemia blast cells while sparing healthy immune cells, suggesting a favorable safety profile .
A study demonstrated that this compound treatment led to significant cell growth arrest and apoptosis in both TP53 wild-type and mutant AML cell lines, indicating its broad applicability across different genetic backgrounds .
Solid Tumors
This compound is also being evaluated for its effects on solid tumors. Clinical trials are underway to assess:
- The maximum tolerated dose (MTD) and dose-limiting toxicities (DLT).
- Pharmacokinetics in humans.
- Evidence of antitumor activity across various cancer types .
Table 1: Summary of Preclinical Findings on this compound
Case Study 1: Clinical Trial at Dana-Farber Cancer Institute
A clinical trial was initiated to evaluate this compound's safety and efficacy in patients with solid tumors. The trial aimed to determine the MTD and observe changes in biomarkers such as p21, which are indicative of p53 activation. Initial results showed promising signs of antitumor activity alongside manageable side effects .
Case Study 2: Independent Research on AML
Independent researchers presented findings at the European Hematology Association Annual Meeting, showing that this compound alters cellular metabolism and impacts key oncogenic pathways. This research supports the notion that this compound could provide a new therapeutic option for patients with limited treatment choices due to TP53 mutations .
Mecanismo De Acción
Kevetrin ejerce sus efectos principalmente a través de la activación de la proteína supresora tumoral p53 . La activación de p53 conduce a la regulación positiva de sus genes diana, incluido p21, que inhibe la progresión del ciclo celular . This compound también induce la apoptosis al promover la expresión de proteínas proapoptóticas como PUMA . Además, this compound afecta la procesividad de la ligasa E3 de MDM2, lo que lleva a la estabilización y activación de p53 . Este doble mecanismo de acción convierte a this compound en un potente agente anticancerígeno .
Comparación Con Compuestos Similares
Kevetrin es único en su capacidad para activar p53 tanto en formas de tipo salvaje como mutantes de la proteína . Esto lo diferencia de otros activadores de p53 que a menudo están limitados a mutaciones específicas de p53 . Compuestos similares incluyen Nutlin-3, que inhibe la interacción entre p53 y MDM2, y PRIMA-1, que restaura la función de p53 mutante . La capacidad de this compound para dirigirse a múltiples vías involucradas en la supresión tumoral, incluida la vía Rb-E2F, le otorga un rango más amplio de actividad y aplicaciones terapéuticas potenciales .
Actividad Biológica
Kevetrin, chemically known as thioureidobutyronitrile, has emerged as a promising anti-cancer compound primarily due to its ability to modulate the p53 protein, which plays a critical role in regulating the cell cycle and preventing tumor formation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and relevant clinical studies.
This compound functions primarily as a p53 agonist , which means it activates the p53 pathway that is often disrupted in cancer cells. The p53 protein is known as the "guardian of the genome" because it helps maintain genomic stability by regulating cell cycle progression, DNA repair, and apoptosis (programmed cell death) in response to cellular stress.
- Induction of Apoptosis : this compound has been shown to induce apoptosis in both TP53 wild-type and mutant acute myeloid leukemia (AML) cells. In studies, treatment with this compound resulted in significant cell growth arrest and apoptosis across various AML cell lines, with TP53-mutant cells exhibiting heightened sensitivity to the drug .
- Gene Expression Modulation : Research indicates that this compound alters gene expression profiles associated with critical cellular processes such as glycolysis, DNA repair, and the unfolded protein response. This modulation contributes to its cytotoxic effects against cancer cells .
- Impact on Cellular Metabolism : this compound dampens MYC expression—a gene often implicated in cancer metabolism—thereby affecting cellular metabolic pathways that are crucial for tumor growth and survival .
Phase I Clinical Trials
Initial clinical trials have demonstrated this compound's safety and tolerability in patients with advanced solid tumors. A Phase I trial conducted at Dana-Farber Cancer Institute showed promising signs of therapeutic response, indicating that patients could tolerate the drug well without severe adverse effects .
Phase II Clinical Trials
A Phase IIa trial focused on patients with platinum-resistant ovarian cancer revealed intra-tumor modulation of p53 and suggested that this compound could be a viable treatment option for this challenging patient population. The trial aimed to evaluate safety, tolerability, and changes in biomarkers related to cell proliferation and death .
Research Findings
The following table summarizes key findings from recent studies on the biological activity of this compound:
Case Studies
- Acute Myeloid Leukemia (AML) : In a study involving various AML cell lines, this compound treatment led to significant apoptosis and cell cycle arrest. The study highlighted that while wild-type TP53 cells showed limited response, TP53-mutant cells were particularly affected by the treatment .
- Ovarian Cancer : A Phase IIa clinical trial demonstrated that patients receiving this compound exhibited modulation of p53 within tumors, suggesting potential therapeutic benefits for those with resistant forms of ovarian cancer. This trial is ongoing and aims to further elucidate the drug's efficacy .
Propiedades
IUPAC Name |
3-cyanopropyl carbamimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c6-3-1-2-4-9-5(7)8/h1-2,4H2,(H3,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDJGNVQBVXXEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CSC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500863-50-3 | |
Record name | Kevetrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500863503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-isothioureidobutyronitrile | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13010 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-ISOTHIOUREIDOBUTYRONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3059TG1KN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.